molecular formula C26H26ClN5O B2392338 (4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone CAS No. 1251612-50-6

(4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone

Cat. No. B2392338
CAS RN: 1251612-50-6
M. Wt: 459.98
InChI Key: LEJNVPQHZTZONO-UHFFFAOYSA-N
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Description

(4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone is a useful research compound. Its molecular formula is C26H26ClN5O and its molecular weight is 459.98. The purity is usually 95%.
BenchChem offers high-quality (4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Piperazine derivatives have been explored for their antibacterial properties. The novel compound could potentially exhibit antibacterial activity. Researchers often evaluate such compounds against various bacterial strains to assess their effectiveness in inhibiting bacterial growth. Further studies, including in vitro and in vivo experiments, would be necessary to validate its antibacterial potential .

Antifungal Properties

Given the structural features of the compound, it might also possess antifungal activity. Researchers can investigate its efficacy against fungal pathogens, such as Candida species or Aspergillus. Antifungal assays, MIC (minimum inhibitory concentration) determination, and cytotoxicity studies are essential to evaluate its antifungal potential .

Mannich Reaction and Drug Development

The incorporation of piperazine moieties via Mannich reactions has been widely explored in drug development. Piperazine-containing compounds have found applications in various therapeutic areas, including antihistamines, antipsychotics, antidepressants, and antiviral drugs. The Mannich reaction allows for the introduction of diverse functional groups, influencing the pharmacokinetic properties of the resulting compounds .

Fluorophores and Solvatofluorochromic Effects

The pyrazolo[1,5-a]pyrimidine scaffold in the compound could serve as a fluorophore. Researchers might investigate its fluorescence properties, solvatofluorochromic effects, and potential applications in imaging or sensing. The dipole moment changes (Δμ) associated with this compound could be of interest .

Linking with Bioactive Molecules

Considering the compound’s structure, it could serve as a valuable intermediate for linking with other bioactive molecules. Researchers could explore amide bond formation with compounds possessing complementary activities. For instance, coupling with 1-(4-chlorophenyl)cyclopropanecarboxylic acid could yield hybrid molecules with dual functionalities .

Psychoactive Properties

While not directly related to scientific research, it’s worth noting that piperazine derivatives have been used illicitly as psychoactive substances. Understanding the compound’s potential effects on the central nervous system could be relevant for broader drug safety considerations .

Mechanism of Action

While the exact mechanism of action for this compound is not specified, similar compounds have been found to inhibit certain metabolic enzymes and have potential applications in acute-myeloid-leukemia (AML) therapeutics .

properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-[7-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O/c1-18(2)19-3-5-20(6-4-19)24-11-12-28-25-23(17-29-32(24)25)26(33)31-15-13-30(14-16-31)22-9-7-21(27)8-10-22/h3-12,17-18H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJNVPQHZTZONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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